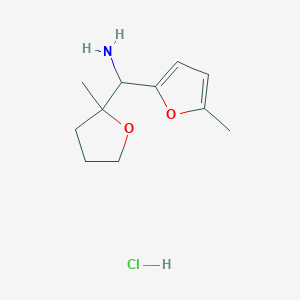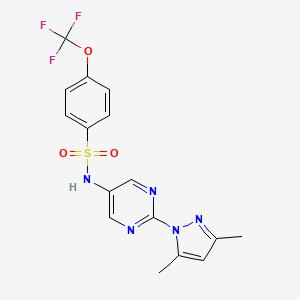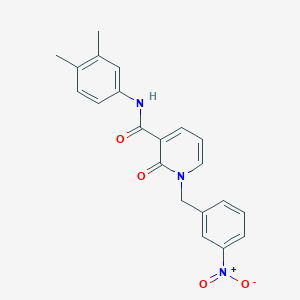
(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride” is an organic compound with the CAS Number: 1874428-99-5 . It has a molecular weight of 231.72 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(5-methylfuran-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine hydrochloride . The InChI code is 1S/C11H17NO2.ClH/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10;/h4-5,10,12H,2-3,6-8H2,1H3;1H . The InChI key is OEPMOKHASGVLQA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.72 . It is usually in the form of a powder . The compound is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Novel Aryloxyethyl Derivatives as Antidepressants
A study highlights the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, indicating a potential application in treating depression. These compounds, including a specific focus on ERK1/2 phosphorylation-preferring aryloxyethyl derivatives, exhibited high affinity for the 5-HT1A receptor, significant selectivity over other receptors, and robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).
Anticholinesterase Activity
Research into novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine revealed compounds that are potent inhibitors of acetyl- (AChE) or butyrylcholinesterase (BChE). This work provides insight into the development of new treatments for conditions such as Alzheimer's disease by targeting enzyme inhibition to prevent neurotransmitter breakdown (Luo et al., 2005).
Ring-Opening Polymerization
The N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine using commercial aminoalcohols as initiators demonstrates the versatility of these compounds in creating polymers with controlled molar masses and narrow dispersities. This process allows for the synthesis of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, indicating potential applications in materials science (Bakkali-Hassani et al., 2018).
Biomass-Derived Solvent Applications
2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is highlighted for its application in organic chemistry as an environmentally benign solvent. Its properties make it suitable for syntheses involving organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials. The use of 2-MeTHF represents a step towards greener synthesis strategies in various industrial and pharmaceutical contexts (Pace et al., 2012).
Reductive Amination for Biomass Conversion
A straightforward procedure for the conversion of 5-(Hydroxymethyl)furfural (HMF) to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol via reductive amination presents a novel route for producing renewable building blocks. This method facilitates the creation of a diverse array of derivatives from HMF and various amines, offering a new pathway for utilizing biomass-derived compounds in chemical synthesis (Cukalovic & Stevens, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
(5-methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-4-5-9(14-8)10(12)11(2)6-3-7-13-11;/h4-5,10H,3,6-7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANINKXFJZKENRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2(CCCO2)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551651.png)

![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)






![1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride](/img/structure/B2551665.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2551669.png)
![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2551670.png)
![allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate](/img/structure/B2551671.png)